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Compound of Interest

Compound Name: Methyl 4-(hydroxymethyl)benzoate

Cat. No.: B1293641 Get Quote

A comprehensive review of in silico studies on methyl benzoate analogs, providing insights into

their potential therapeutic applications.

While direct docking studies on Methyl 4-(hydroxymethyl)benzoate are not readily available

in published literature, a comparative analysis of its structural analogs provides valuable

insights for researchers, scientists, and drug development professionals. This guide

summarizes the findings from various in silico docking studies on methyl benzoate derivatives,

offering a comparative view of their binding affinities and interactions with different protein

targets.

Performance Comparison of Methyl Benzoate
Derivatives in Docking Studies
The following table summarizes quantitative data from in silico docking studies on various

methyl benzoate derivatives, allowing for a comparative assessment of their binding affinities

against different biological targets.
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Compound
Class

Specific
Derivative
Example

Target
Protein(s)

Binding
Affinity
(kcal/mol)

IC50 (µM)
Reference(s
)

Methyl 4-

amino

benzoates

Compound 1

(structure not

specified)

Human

Glucose 6-

phosphate

dehydrogena

se (hG6PD)

-6.71 100.8 - 430.8 [1][2]

Compound 4

(structure not

specified)

Human 6-

phosphogluc

onate

dehydrogena

se (h6PGD)

-7.61 206 - 693.2 [1][2]

Methyl

cinnamate

analogs

Methyl 4-

methoxycinna

mate (21)

DNA

methyltransfe

rase 1

(DNMT1)

Not specified,

but

suggested to

bind to the

SAH-binding

pocket

> 100 [3]

Methyl 3,4,5-

trimethoxycin

namate (14)

DNA

methyltransfe

rase 1

(DNMT1)

Not specified,

but

suggested to

bind to the

SAH-binding

pocket

109.7 - 364.2 [3]

Benzoic acid

derivatives

Alkyl gallates

(e.g., octyl-

gallate)

SARS-CoV-2

main

protease

Docking

scores

reported

(e.g., -48.77

for octyl-

gallate)

Not

Applicable
[4]

Methyl

benzoate

derivatives

Methyl o-

methoxy p-

Bovine

Serum

Binding

constants in

Not

Applicable

[5]
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methylamino

benzoate

Albumin

(BSA)

the order of

10^4 M-1

Methyl o-

hydroxy p-

methylamino

benzoate

Bovine

Serum

Albumin

(BSA)

Binding

constants in

the order of

10^4 M-1

Not

Applicable
[5]

Experimental Protocols: Molecular Docking
The following is a generalized methodology for molecular docking studies, synthesized from

common practices reported in the literature, particularly utilizing the AutoDock suite of

programs.[6][7]

1. Preparation of the Receptor Protein:

The three-dimensional crystallographic structure of the target protein is obtained from the

Protein Data Bank (PDB).

Water molecules, co-crystallized ligands, and any non-essential protein chains are typically

removed.

Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges

(e.g., Kollman charges) are assigned.

The protein structure is saved in the PDBQT file format, which includes atomic charges and

atom types.[6]

2. Preparation of the Ligand:

The 2D structure of the methyl benzoate derivative is drawn using chemical drawing

software and converted to a 3D structure.

The ligand's geometry is optimized to find a low-energy conformation.

Rotatable bonds within the ligand are defined to allow for conformational flexibility during the

docking process.
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The prepared ligand is also saved in the PDBQT format.[6]

3. Grid Box Generation:

A three-dimensional grid is defined around the active site of the target protein.

The grid box must be large enough to encompass the entire binding pocket, allowing the

ligand to move and rotate freely within that space.[8]

Grid parameter files are generated to store the information about the grid dimensions and

atom types for the subsequent docking calculations.

4. Molecular Docking Simulation:

Docking is performed using software such as AutoDock Vina.[7][9]

The program systematically explores different conformations of the ligand within the defined

grid box, evaluating the interaction energy for each pose.

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each

conformation.[7]

The simulation typically involves a number of independent runs to ensure a thorough search

of the conformational space.

5. Analysis of Docking Results:

The resulting docked conformations (poses) are ranked based on their predicted binding

affinities.

The pose with the lowest binding energy is generally considered the most favorable and is

selected for further analysis.

The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic

interactions, and van der Waals forces, are visualized and analyzed to understand the

molecular basis of the binding.
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Caption: A generalized workflow for a molecular docking study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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